4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine
Overview
Description
4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromothiophene and a chloro group
Mechanism of Action
Target of action
The compound contains a bromothiophenyl group, which is often found in biologically active compounds . .
Mode of action
Compounds with similar structures have been synthesized by oxidative cyclization , which suggests that this compound might interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general procedure involves the reaction of 5-bromothiophene-2-boronic acid with 6-chloro-2-cyclopropylpyrimidine in the presence of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include more complex heterocyclic compounds.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine
- 4-(5-Bromothiophen-2-yl)-6-chloro-2-phenylpyrimidine
- 4-(5-Bromothiophen-2-yl)-6-chloro-2-ethylpyrimidine
Uniqueness
4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2S/c12-9-4-3-8(16-9)7-5-10(13)15-11(14-7)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIRKIGWJVPQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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